molecular formula C9H13N B13772490 (2E,6Z)-Nona-2,6-dienenitrile CAS No. 97752-28-8

(2E,6Z)-Nona-2,6-dienenitrile

Cat. No.: B13772490
CAS No.: 97752-28-8
M. Wt: 135.21 g/mol
InChI Key: DSOXXQLCMAEPEZ-ODYTWBPASA-N
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Description

(2E,6Z)-Nona-2,6-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-Nona-2,6-dienenitrile typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2E,6Z)-Nona-2,6-dienenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Various Derivatives: From substitution reactions.

Scientific Research Applications

(2E,6Z)-Nona-2,6-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E,6Z)-Nona-2,6-dienenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, while the double bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,6Z)-Nona-2,6-dienenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and properties compared to its analogs with aldehyde or carboxylic acid groups. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

97752-28-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

(2E,6Z)-nona-2,6-dienenitrile

InChI

InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3/b4-3-,8-7+

InChI Key

DSOXXQLCMAEPEZ-ODYTWBPASA-N

Isomeric SMILES

CC/C=C\CC/C=C/C#N

Canonical SMILES

CCC=CCCC=CC#N

Origin of Product

United States

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